Pentyl propyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

18641-82-2 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

1-propoxypentane |

InChI |

InChI=1S/C8H18O/c1-3-5-6-8-9-7-4-2/h3-8H2,1-2H3 |

InChI Key |

DMUSSSYUUUYJRM-UHFFFAOYSA-N |

SMILES |

CCCCCOCCC |

Canonical SMILES |

CCCCCOCCC |

Other CAS No. |

18641-82-2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Pentyl Propyl Ether via Williamson Ether Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentyl propyl ether using the Williamson ether synthesis. This method remains a cornerstone of organic synthesis for the preparation of both symmetrical and unsymmetrical ethers, valued for its reliability and versatility. This document outlines the reaction mechanism, experimental protocols, and key data pertinent to this specific synthesis.

Introduction

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is an SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[1] The reaction is fundamental in organic chemistry for the formation of an ether linkage. For the synthesis of the unsymmetrical ether, this compound, two primary routes are theoretically possible: the reaction of sodium pentoxide with a propyl halide or the reaction of sodium propoxide with a pentyl halide. To minimize the competing E2 elimination reaction, which is more prevalent with secondary and sterically hindered primary alkyl halides, the preferred pathway involves the use of a primary alkyl halide.[1][2] Therefore, the reaction of sodium pentoxide with a primary propyl halide, such as 1-bromopropane (B46711), is the more efficient and commonly employed strategy.

Reaction Mechanism and Stoichiometry

The synthesis of this compound proceeds in two main stages:

-

Deprotonation of the Alcohol: The first step involves the deprotonation of 1-pentanol (B3423595) using a strong base, typically sodium hydride (NaH) or sodium metal (Na), to form the sodium pentoxide alkoxide.[3] This alkoxide is a potent nucleophile.

-

Nucleophilic Substitution (SN2): The generated pentoxide ion then undergoes a nucleophilic attack on the primary alkyl halide, 1-bromopropane. The reaction proceeds via a concerted SN2 mechanism where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion as the leaving group to form the ether.[1]

The overall reaction is as follows:

CH₃(CH₂)₄OH + NaH → CH₃(CH₂)₄O⁻Na⁺ + H₂ CH₃(CH₂)₄O⁻Na⁺ + CH₃CH₂CH₂Br → CH₃(CH₂)₄O(CH₂)₂CH₃ + NaBr

Quantitative Data

Physical and Thermodynamic Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₈H₁₈O | - |

| Molecular Weight | 130.23 | g/mol |

| Boiling Point | 130-132 | °C |

| Melting Point | -71 | °C |

| Density | ~0.8 | g/cm³ |

| Refractive Index | 1.3961 | - |

| Standard Enthalpy of Formation (gas) | -340.67 | kJ/mol |

| Enthalpy of Vaporization | 42.81 | kJ/mol |

Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Hazards |

| 1-Pentanol | C₅H₁₂O | 88.15 | 138 | 0.81-0.83 | Flammable, Harmful if inhaled, Skin irritant[6][7][8] |

| 1-Bromopropane | C₃H₇Br | 122.99 | 71 | 1.35 | Flammable, Skin irritant, May cause respiratory irritation |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | - | 1.38 | Water-reactive, Flammable solid, Causes severe skin burns and eye damage |

Experimental Protocol

This protocol is a representative procedure adapted from general Williamson ether synthesis methodologies.[9][10]

4.1. Materials and Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Addition funnel

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus

-

1-Pentanol

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Boiling chips

4.2. Procedure

-

Preparation of Sodium Pentoxide:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-pentanol (e.g., 0.1 mol).

-

Under a nitrogen atmosphere, slowly add sodium hydride (60% dispersion in mineral oil, e.g., 0.11 mol) portion-wise to the stirred 1-pentanol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

-

After the addition is complete, gently heat the mixture to reflux for approximately 1 hour to ensure complete formation of the sodium pentoxide.

-

-

Synthesis of this compound:

-

Cool the reaction mixture to room temperature.

-

Add 1-bromopropane (e.g., 0.1 mol) dropwise via an addition funnel to the stirred solution of sodium pentoxide.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

-

Purification:

4.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): Expected signals would include triplets corresponding to the methyl groups, and multiplets for the methylene (B1212753) groups. The methylene groups adjacent to the oxygen atom would be deshielded and appear as triplets around 3.4-3.6 ppm.

-

¹³C NMR (CDCl₃): Distinct signals for each of the eight carbon atoms are expected. The carbons bonded to the oxygen will be in the range of 70-80 ppm.

-

IR (neat): The most characteristic peak will be the C-O-C stretching vibration in the region of 1050-1150 cm⁻¹. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ indicates the consumption of the starting alcohol.

Safety Precautions

-

Sodium hydride is highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere and away from moisture.[3]

-

1-Pentanol and 1-bromopropane are flammable and irritants.[6][7][8] All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

-

Ensure that fire-extinguishing equipment is readily available.

Visualizations

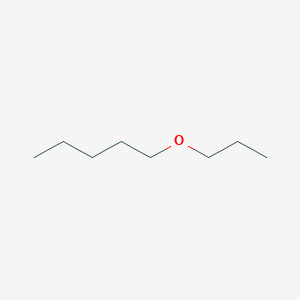

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Preparation of Ethers | OpenOChem Learn [learn.openochem.org]

- 4. This compound (18641-82-2) for sale [vulcanchem.com]

- 5. This compound [stenutz.eu]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. agilent.com [agilent.com]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. scholarship.richmond.edu [scholarship.richmond.edu]

- 11. How To [chem.rochester.edu]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pentyl Propyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of pentyl propyl ether. The information is intended for use by researchers, scientists, and professionals in drug development who may utilize this compound as a solvent or intermediate in their work. All quantitative data is summarized in tables for ease of reference, and detailed experimental protocols for key reactions are provided.

Chemical and Physical Properties

This compound, also known as 1-propoxypentane, is a simple aliphatic ether. Its physical state at standard temperature and pressure is a colorless liquid.[1] Like many ethers of similar molecular weight, it is characterized by a relatively low boiling point and limited solubility in water due to the absence of hydrogen bonding capabilities.[1] It is, however, miscible with a wide range of common organic solvents.[1]

Identification and Nomenclature

| Identifier | Value |

| Systematic Name | 1-Propoxypentane |

| Common Names | This compound, Propyl pentyl ether |

| CAS Number | 18641-82-2[1][2] |

| Molecular Formula | C₈H₁₈O[1][2] |

| Molecular Weight | 130.23 g/mol [1][2] |

| SMILES | CCCCCOCCC[1] |

| InChI | InChI=1S/C8H18O/c1-3-5-6-8-9-7-4-2/h3-8H2,1-2H3[1] |

Physical and Thermodynamic Properties

The physical properties of this compound are summarized in the table below. It should be noted that some reported values, particularly for melting point, are estimates and show some variance in the literature.

| Property | Value | Unit |

| Boiling Point | 130 - 132[1] | °C |

| 142.2[2] | °C | |

| Melting Point | approx. -71[1] | °C |

| -94 (estimate)[2] | °C | |

| Density | ~0.8[1] | g/cm³ |

| 0.78[2] | g/cm³ | |

| Vapor Pressure | 7.09 (at 25 °C)[1][2] | mmHg |

| Refractive Index | 1.3961[1][2] | - |

| LogP (Octanol/Water) | 2.60320[2] | - |

| Log₁₀ Water Solubility | -2.26[1] | - |

| Standard Enthalpy of Formation (gas) | -340.67[1] | kJ/mol |

| Enthalpy of Vaporization | 42.81[1] | kJ/mol |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis.

Williamson Ether Synthesis

This reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1] For the preparation of this compound, there are two possible routes:

-

Route A: Sodium pentoxide reacting with a propyl halide (e.g., 1-bromopropane).

-

Route B: Sodium propoxide reacting with a pentyl halide (e.g., 1-bromopentane).

Because the reaction follows an S_N2 pathway, it is most efficient with primary alkyl halides to minimize the competing E2 elimination reaction.[3] Both routes involve primary alkyl halides, making either feasible.

Chemical Reactivity

Ethers are generally considered to be unreactive compounds, which contributes to their widespread use as solvents.[4][5][6] They are stable in the presence of bases, nucleophiles, and mild oxidizing or reducing agents.[5][6] However, they undergo a few key reactions under specific conditions.

Acidic Cleavage

The most significant reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[4][5][7] Hydrochloric acid (HCl) is generally not effective.[4][5] The reaction involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion.

For a primary ether like this compound, the reaction proceeds through an S_N2 mechanism. The halide nucleophile will attack the less sterically hindered carbon atom.[4][5][8] In this case, the propyl group is slightly less hindered than the pentyl group, leading to the formation of 1-bromopropane (B46711) and 1-pentanol (B3423595) as the initial products. If an excess of the acid is used, the 1-pentanol can be further converted to 1-bromopentane.

Autoxidation

Upon prolonged storage and exposure to air and light, ethers can undergo autoxidation to form explosive peroxides and hydroperoxides.[1][9][10] This is a free-radical chain reaction that proceeds via initiation, propagation, and termination steps.[9] The reaction typically occurs at the carbon atom adjacent to the ether oxygen. The accumulation of these peroxides presents a significant safety hazard, especially during distillation where they can become concentrated.[9]

References

- 1. This compound (18641-82-2) for sale [vulcanchem.com]

- 2. Propyl tert-pentyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 5. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. This compound|lookchem [lookchem.com]

- 8. Propyl ether | C6H14O | CID 8114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propyl tert-pentyl ether | C8H18O | CID 12547560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data for Pentyl Propyl Ether: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for pentyl propyl ether (also known as 1-propoxypentane). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

Due to the limited availability of experimentally derived high-resolution ¹H NMR data with assigned coupling constants in publicly accessible databases, the following data has been predicted using advanced computational algorithms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 0.92 | Triplet | 7.4 |

| H-2 | 1.34 | Sextet | 7.4 |

| H-3 | 1.57 | Quintet | 7.2 |

| H-4 | 3.38 | Triplet | 6.7 |

| H-5 | 1.60 | Sextet | 7.4 |

| H-6 | 0.94 | Triplet | 7.4 |

| H-7 | 3.38 | Triplet | 6.7 |

Note: The numbering of the protons corresponds to the IUPAC nomenclature for 1-propoxypentane, starting from the methyl group of the pentyl chain.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 14.1 |

| C-2 | 22.6 |

| C-3 | 28.5 |

| C-4 | 71.6 |

| C-5 | 22.9 |

| C-6 | 10.6 |

| C-7 | 73.1 |

Note: The numbering of the carbon atoms corresponds to the IUPAC nomenclature for 1-propoxypentane, starting from the methyl group of the pentyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For ethers, the most characteristic absorption is the C-O-C stretching vibration.

Table 3: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (alkane) |

| 1115 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum for this compound was obtained from the NIST WebBook.[1]

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 130 | 5 | [M]⁺ (Molecular Ion) |

| 87 | 100 | [M - C₃H₇]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 59 | 40 | [C₃H₇O]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

4.1.1. ¹H and ¹³C NMR Sample Preparation

-

Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

4.1.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (Neat Liquid)

-

Cell Preparation: Use clean and dry salt plates (e.g., NaCl or KBr).

-

Sample Application: Place a small drop of neat this compound onto the center of one salt plate.

-

Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

4.2.2. IR Data Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared salt plate assembly in the spectrometer's sample holder and acquire the spectrum. Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

4.3.1. Sample Introduction

-

Method: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

Vaporization: The sample is vaporized in the ion source of the mass spectrometer.

4.3.2. Mass Spectrometry Data Acquisition (Electron Ionization)

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Propoxypentane (Pentyl Propyl Ether)

This technical guide provides comprehensive information on 1-propoxypentane, also known as this compound. It covers its chemical identity, physicochemical properties, synthesis protocols, and potential applications relevant to research and development.

Chemical Identification

The systematic IUPAC name for this compound is 1-propoxypentane. It is classified as an aliphatic ether.

| Identifier | Value |

| IUPAC Name | 1-propoxypentane[1][2] |

| Common Name | This compound[2][3] |

| CAS Number | 18641-82-2[1][2] |

| Molecular Formula | C₈H₁₈O[1][2][3][4][5] |

| Molecular Weight | 130.23 g/mol [1][2][4][5] |

| InChI Key | DMUSSSYUUUYJRM-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | CCCCCOCCC[1][2][4][5] |

| Synonyms | Ether, pentyl propyl; Pentane, 1-propoxy-; Propyl pentyl ether; 4-oxanonane[2][3][5][6][7] |

Physicochemical and Thermodynamic Properties

The properties of 1-propoxypentane make it a stable and useful solvent in various organic reactions. Its hydrophobic nature is indicated by its low water solubility and positive log P value.[1]

Table 1: Physicochemical Properties

| Property | Value | Unit |

| Boiling Point | 142.2 | °C at 760 mmHg[4][7] |

| Melting Point | -94 (estimate) | °C[4] |

| Density | 0.78 | g/cm³[4][7] |

| Flash Point | 30.8 | °C[4][7] |

| Vapor Pressure | 7.09 | mmHg at 25°C[4][7] |

| Refractive Index | 1.3961 - 1.404 | [4][7] |

| Log P (octanol/water) | 2.603 | [1][5] |

| Water Solubility (log₁₀) | -2.26 | mol/L[1][5] |

Table 2: Thermodynamic Properties

| Property | Value | Unit |

| Standard Gibbs free energy of formation (ΔfG°) | -88.52 | kJ/mol[5] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -340.67 | kJ/mol[5] |

| Enthalpy of vaporization (ΔvapH°) | 42.81 | kJ/mol[5] |

| Critical Temperature (Tc) | 568.81 | K[5] |

| Critical Pressure (Pc) | 2492.52 | kPa[1][5] |

| Critical Volume (Vc) | 0.501 | m³/kmol[5] |

Synthesis: The Williamson Ether Synthesis

The most common and versatile method for preparing 1-propoxypentane is the Williamson ether synthesis.[1][8] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][8] There are two primary routes to synthesize 1-propoxypentane using this method.

Route A: Reaction of sodium pentoxide with a propyl halide. Route B: Reaction of sodium propoxide with a pentyl halide.

The general workflow for this synthesis is outlined below.

This protocol details the synthesis of 1-propoxypentane from pentan-1-ol and a propyl halide.

Materials:

-

Pentan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane (B46711) (or 1-iodopropane)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

Procedure:

-

Alkoxide Formation:

-

Under an inert atmosphere (N₂ or Ar), add pentan-1-ol to a three-necked flask containing anhydrous THF.

-

Cool the solution in an ice bath (0°C).

-

Slowly add sodium hydride in portions. Hydrogen gas will evolve. Stir the mixture until gas evolution ceases, indicating the complete formation of sodium pentoxide.

-

-

SN2 Reaction:

-

To the freshly prepared sodium pentoxide solution, add 1-bromopropane dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (typically 50-80°C).[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.[1]

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation. Collect the fraction boiling between 130-132°C to obtain pure 1-propoxypentane.[1]

-

Chemical Reactivity and Stability

1-propoxypentane exhibits the typical reactivity of an aliphatic ether. Its C-O bond is generally stable but can be cleaved under harsh conditions.

-

Acid Cleavage: Strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave the ether bond to yield an alcohol and an alkyl halide.[1]

-

Peroxide Formation: Like many ethers, 1-propoxypentane can form explosive peroxides upon prolonged exposure to air and light.[1] It is crucial to test for the presence of peroxides before heating or distilling and to store the compound in a cool, dark, airtight container.

-

Coordination Chemistry: The lone pairs of electrons on the oxygen atom allow it to act as a Lewis base and coordinate with Lewis acids.[1]

Its general chemical stability and low reactivity under standard conditions make it a suitable solvent for various applications.[1]

Applications and Relevance in Drug Development

While specific applications of 1-propoxypentane in drug development are not widely documented, its properties suggest potential utility in several areas relevant to pharmaceutical research.

-

Reaction Solvent: Due to its chemical stability, suitable boiling point, and ability to dissolve a range of organic compounds, it can be used as a solvent for organic synthesis in the preparation of active pharmaceutical ingredients (APIs).[1]

-

Excipient Potential: The general biocompatibility and safety of simple ethers have led to the use of poly(ether) structures in drug delivery systems.[9] As a small molecule ether, 1-propoxypentane's solvent properties could be investigated for use in formulation studies, such as in creating solutions or suspensions for preclinical research.

-

Penetration Enhancer Research: Some lipophilic molecules, like terpenes (which share some physical properties with ethers), are explored as penetration enhancers for transdermal drug delivery.[10] The hydrophobic nature and lipid miscibility of 1-propoxypentane suggest it could be a candidate for investigation in studies aimed at improving the permeation of APIs across biological membranes.

The logical relationship for its primary use is straightforward, stemming from its fundamental properties.

References

- 1. This compound (18641-82-2) for sale [vulcanchem.com]

- 2. This compound | C8H18O | CID 140408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentane, 1-propoxy- [webbook.nist.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. chemeo.com [chemeo.com]

- 6. Pentane, 1-propoxy- (CAS 18641-82-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1-propoxypentane | 18641-82-2 [chemnet.com]

- 8. Answered: Show how this compound might be prepared by a Williamson ether synthesis. | bartleby [bartleby.com]

- 9. benthamscience.com [benthamscience.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Pentyl Propyl Ether

This technical guide provides a comprehensive overview of the key physical properties of pentyl propyl ether, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines the experimentally determined values for these properties, presents detailed methodologies for their measurement, and includes a logical workflow for their determination.

Core Physical Properties

This compound, a member of the ether family, exhibits physical characteristics typical of its class, largely influenced by its molecular weight and the absence of hydrogen bonding. These properties are crucial for its handling, purification, and application in various chemical processes.

The boiling point and density of this compound have been determined and reported in the scientific literature. The following table summarizes these key physical constants.

| Physical Property | Value | Units |

| Boiling Point | 130-132[1][2] | °C |

| 142.2[3] | °C at 760 mmHg | |

| Density | ~0.8[1] | g/cm³ |

| 0.78[3] | g/cm³ |

Note: Variations in reported values can be attributed to differences in experimental conditions and purity of the sample.

Experimental Protocols

Accurate determination of physical properties such as boiling point and density is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] Several methods can be employed for its determination.

Method 1: Distillation

This is a common and accurate method for determining the boiling point of a liquid.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid.[5]

-

Method 2: Capillary Method (Siwoloboff Method)

This micro-method is suitable for small sample volumes.

-

Apparatus: Capillary tube (sealed at one end), a small test tube or sample vial, a thermometer, and a heating bath (e.g., Thiele tube or oil bath).[6]

-

Procedure:

-

A few drops of the liquid are placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in the heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4][6]

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

-

Density is a measure of mass per unit volume.[7] For a liquid, it is typically determined by measuring the mass of a known volume.

Method: Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[8]

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[8]

-

A specific volume of the liquid (e.g., 10 mL) is carefully measured into the graduated cylinder, noting the bottom of the meniscus.[8]

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[8]

-

The density is calculated by dividing the mass of the liquid by the measured volume.[7][9]

-

Method: Using a Pycnometer

For higher accuracy, a pycnometer (a flask with a specific volume) is used.

-

Apparatus: Pycnometer, electronic balance, thermometer.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary in the stopper.

-

The outside of the pycnometer is carefully dried, and its mass is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature of the liquid should also be recorded as density is temperature-dependent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

- 1. This compound (18641-82-2) for sale [vulcanchem.com]

- 2. This compound [stenutz.eu]

- 3. This compound|lookchem [lookchem.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Pentyl Propyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of pentyl propyl ether (1-propoxypentane). The document details the molecule's structural characteristics, including bond lengths, bond angles, and conformational analysis. A thorough examination of its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented with interpretations of the spectral data. Furthermore, a detailed experimental protocol for the synthesis of this compound via the Williamson ether synthesis is provided. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences requiring detailed information on this aliphatic ether.

Molecular Structure and Bonding

This compound, with the systematic IUPAC name 1-propoxypentane, is a simple aliphatic ether with the chemical formula C₈H₁₈O. The molecule consists of a pentyl group and a propyl group linked through an oxygen atom.

The central oxygen atom is sp³ hybridized, resulting in a bent molecular geometry, similar to water and other ethers. The C-O-C bond angle is approximately 112°, which is slightly larger than the tetrahedral angle of 109.5° due to steric repulsion between the larger alkyl groups. The C-O bond is a polar covalent bond due to the higher electronegativity of oxygen compared to carbon, resulting in a net dipole moment for the molecule.

Bond Lengths and Angles

| Bond | Typical Length (Å) |

| C-O | 1.41 |

| C-C | 1.54 |

| C-H | 1.09 |

| Angle | Typical Angle (°) |

| C-O-C | 112 |

| C-C-O | 109.5 |

| C-C-C | 109.5 |

| H-C-H | 109.5 |

These values are consistent with the sp³ hybridization of the carbon and oxygen atoms.

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic ether-like odor. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 142.2 °C at 760 mmHg[1] |

| Melting Point | -94 °C (estimate)[1] |

| Density | 0.78 g/cm³[1] |

| Vapor Pressure | 7.09 mmHg at 25°C[1] |

| Refractive Index | 1.3961 (estimate)[1] |

| LogP (octanol/water) | 2.60320[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on each carbon atom. The protons on the carbons adjacent to the oxygen atom (α-protons) will be deshielded and appear at a higher chemical shift (downfield) compared to the other alkyl protons.

-

-O-CH₂- (propyl and pentyl): These methylene (B1212753) protons are expected to appear as triplets in the range of 3.3-3.5 ppm.

-

-CH₂- (internal on propyl and pentyl): These methylene protons will appear as multiplets (sextets or complex multiplets) in the range of 1.3-1.7 ppm.

-

-CH₃ (propyl and pentyl): The terminal methyl protons will appear as triplets in the range of 0.8-1.0 ppm.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule. The carbons bonded to the oxygen will have the highest chemical shifts.

| Carbon Atom (from propyl end) | Predicted ¹³C Chemical Shift (ppm) |

| C1' (CH₃) | ~10-14 |

| C2' (CH₂) | ~22-26 |

| C3' (O-CH₂) | ~70-74 |

| C1 (O-CH₂) | ~68-72 |

| C2 (CH₂) | ~31-35 |

| C3 (CH₂) | ~28-32 |

| C4 (CH₂) | ~22-26 |

| C5 (CH₃) | ~13-15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2850-3000 | C-H stretch (alkyl) | Strong |

| 1450-1470 | C-H bend (alkyl) | Medium |

| 1370-1390 | C-H bend (methyl) | Medium |

| 1070-1150 | C-O-C stretch (asymmetric) | Strong |

The most characteristic peak for an aliphatic ether is the strong C-O-C asymmetric stretching vibration, which is typically found in the 1070-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern is dominated by cleavage of the C-C bonds alpha to the oxygen atom (α-cleavage) and cleavage of the C-O bond.

Major Fragmentation Pathways:

-

α-Cleavage: This is the most common fragmentation pathway for ethers. It involves the homolytic cleavage of a C-C bond adjacent to the oxygen atom, leading to the formation of a stable oxonium ion.

-

Loss of a butyl radical (C₄H₉•) from the pentyl side: m/z = 73

-

Loss of an ethyl radical (C₂H₅•) from the propyl side: m/z = 101

-

-

C-O Bond Cleavage: Cleavage of the C-O bond can lead to the formation of alkyl cations.

-

Formation of a pentyl cation (C₅H₁₁⁺): m/z = 71

-

Formation of a propyl cation (C₃H₇⁺): m/z = 43

-

The base peak in the mass spectrum is often the result of the most stable fragment formed through α-cleavage.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for the preparation of unsymmetrical ethers like this compound. The reaction proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide.

There are two possible routes for the synthesis of this compound:

-

Route A: Sodium pentoxide reacting with 1-bromopropane.

-

Route B: Sodium propoxide reacting with 1-bromopentane (B41390).

Both routes are viable; however, to minimize the competing E2 elimination reaction, it is generally preferable to use the less sterically hindered alkyl halide. In this case, both are primary alkyl halides, so either route is suitable.

Materials:

-

Sodium metal (or sodium hydride)

-

1-Bromopentane

-

Anhydrous diethyl ether (or THF)

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Propoxide:

-

In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of anhydrous diethyl ether.

-

Carefully add 2.3 g (0.1 mol) of sodium metal, cut into small pieces, to the flask.

-

Slowly add 10 mL (0.17 mol) of 1-propanol dropwise through the condenser. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation.

-

Once the addition is complete, gently reflux the mixture until all the sodium has reacted to form a clear solution of sodium propoxide.

-

-

Ether Synthesis:

-

Cool the sodium propoxide solution to room temperature.

-

Slowly add 15.1 g (0.1 mol) of 1-bromopentane to the reaction mixture.

-

Reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add 50 mL of distilled water to the flask to quench any unreacted sodium and dissolve the sodium bromide salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Wash the organic layer with 50 mL of distilled water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 142 °C.

-

Characterization:

-

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods described in Section 3 (NMR, IR, and MS).

Logical Relationships and Workflows

Molecular Structure of this compound

Caption: Ball-and-stick representation of the this compound molecule.

Williamson Ether Synthesis Workflow

Caption: Workflow diagram for the synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of Pentyl Propyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentyl propyl ether in various organic solvents. Due to the limited availability of specific quantitative data, this guide focuses on established qualitative solubility and miscibility characteristics, supplemented by data from structurally similar ethers to provide a thorough understanding for laboratory and industrial applications.

Core Concepts: Understanding Ether Solubility

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their unique structure dictates their solubility properties. The central oxygen atom can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the lack of a hydrogen bond donor group and the presence of nonpolar alkyl chains significantly influence their behavior.

Generally, ethers are considered good solvents for a wide range of organic compounds due to their ability to dissolve both nonpolar and moderately polar substances.[1] Their inertness also makes them valuable in various chemical reactions.[1] this compound, with its eight-carbon backbone, is expected to be readily miscible with most common organic solvents.[1][2]

Solubility Data for this compound

| Solvent Class | Specific Solvent | Solubility/Miscibility of this compound | Citation |

| Alcohols | Methanol | Miscible | [3] |

| Ethanol | Miscible | [3] | |

| Ketones | Acetone | Miscible | [3] |

| Esters | Ethyl Acetate | Miscible | [3] |

| Ethers | Diethyl Ether | Miscible | [3] |

| Aromatic Hydrocarbons | Toluene | Miscible | [3] |

| Benzene | Miscible | [4] | |

| Aliphatic Hydrocarbons | Hexane | Miscible | [3] |

| Heptane | Miscible | [3] | |

| Halogenated Hydrocarbons | Dichloromethane | Miscible | |

| Chloroform | Miscible |

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. The data for di-n-pentyl ether strongly supports the high miscibility of this compound in these solvents.[3]

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility or miscibility is a fundamental experimental procedure in chemistry. Several methods can be employed, ranging from simple visual observation to more sophisticated analytical techniques.

Visual Miscibility Test (Isothermal Titration)

This is a straightforward and widely used method to determine if two liquids are miscible at a given temperature.

Methodology:

-

Preparation: A known volume of the first liquid (e.g., this compound) is placed in a clear, sealable container such as a test tube or a small vial equipped with a magnetic stirrer. The container is maintained at a constant temperature using a water bath or a temperature-controlled block.

-

Titration: The second liquid (the solvent) is added dropwise from a burette or a graduated pipette while the mixture is continuously stirred.

-

Observation: The mixture is observed for any signs of immiscibility, such as the formation of a cloudy suspension (turbidity) or the appearance of a second liquid layer.

-

Endpoint: If the two liquids are miscible, the solution will remain clear and homogeneous after the addition of a significant volume of the second liquid. If they are immiscible or partially miscible, a distinct phase separation will be observed. The composition at which turbidity appears can be noted to determine the mutual solubility limits.

Cloud Point Method

This method is particularly useful for determining the temperature-dependent solubility of partially miscible liquids.

Methodology:

-

Sample Preparation: A series of mixtures with known compositions of this compound and the solvent are prepared in sealed, transparent ampoules.

-

Heating/Cooling: The ampoules are placed in a temperature-controlled bath with a viewing window. The temperature of the bath is slowly increased or decreased.

-

Cloud Point Determination: The temperature at which the homogeneous solution becomes turbid (the cloud point) upon cooling, or the temperature at which the turbid mixture becomes clear upon heating, is recorded. This temperature corresponds to the boundary of the miscibility gap for that specific composition.

-

Phase Diagram Construction: By plotting the cloud points for the different compositions, a phase diagram illustrating the temperature-composition regions of miscibility and immiscibility can be constructed.

Analytical Quantification of Saturated Solutions

For systems with limited solubility, analytical methods can provide precise quantitative data.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., using a shaker or a magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand without agitation to allow the two phases to separate completely. Centrifugation can be used to accelerate this process.

-

Sampling: A sample is carefully withdrawn from the solvent-rich phase, ensuring that none of the undissolved this compound phase is collected. This can be achieved using a syringe fitted with a filter.

-

Analysis: The concentration of this compound in the solvent sample is determined using an appropriate analytical technique, such as:

-

Gas Chromatography (GC): A highly effective method for separating and quantifying volatile organic compounds. A calibration curve is prepared using standards of known this compound concentrations.

-

High-Performance Liquid Chromatography (HPLC): Suitable if the ether is derivatized or if a suitable detector is available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals of the solute and solvent and comparing them to a standard, the concentration can be determined.

-

Factors Influencing Solubility: A Logical Framework

The solubility of an ether like this compound in an organic solvent is governed by the principle of "like dissolves like." This can be broken down into several key intermolecular interactions. The following diagram illustrates the logical relationship between the properties of the solvent and the resulting solubility of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of Pentyl Propyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic and physical properties of pentyl propyl ether (also known as 1-propoxypentane). The information is compiled from various chemical databases and literature sources, presenting key data in a structured format to facilitate research and development. This document also outlines the general experimental methodologies for determining these properties and details the primary synthetic route.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are crucial for its application as a solvent, in chemical synthesis, and for safety assessments. A summary of these properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₁₈O | - | [1][2] |

| Molecular Weight | 130.23 | g/mol | [1][2] |

| Physical State at 25°C | Liquid | - | [3] |

| Boiling Point | 142.2 | °C at 760 mmHg | [1] |

| Melting Point | -94 (estimate) | °C | [1] |

| Density | 0.78 | g/cm³ | [1] |

| Refractive Index | 1.3961 (estimate) | - | [1] |

| Vapor Pressure | 7.09 | mmHg at 25°C | [1] |

| Flash Point | 30.8 | °C | [1] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Source(s) |

| Standard Enthalpy of Formation (Gas) | -340.67 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation | -88.52 | kJ/mol | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 42.81 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 17.66 | kJ/mol | [3] |

| Critical Temperature (Tc) | 568.81 | K | [3] |

| Critical Pressure (Pc) | 2492.52 | kPa | [3] |

Experimental Protocols for Property Determination

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined calorimetrically.[4]

-

Principle: A known mass of the liquid is vaporized, and the heat absorbed during this phase change is measured using a calorimeter.

-

Apparatus: A specialized vaporization vessel within a calorimeter, a sensitive temperature probe, and a system to induce and control vaporization (e.g., a current of air).

-

General Procedure:

-

A precisely weighed sample of the liquid is placed in the vaporization vessel inside the calorimeter.

-

The system is allowed to reach thermal equilibrium.

-

Vaporization is initiated, often by passing a controlled stream of inert gas over the liquid or by gentle heating.

-

The temperature change within the calorimeter due to the endothermic process of vaporization is continuously recorded.

-

The amount of substance vaporized is determined by weighing the vessel after the experiment.

-

The enthalpy of vaporization is calculated from the heat absorbed by the calorimeter system and the molar amount of the vaporized liquid.

-

Measurement of Vapor Pressure

Vapor pressure is a critical property for understanding a liquid's volatility. It can be measured by static or dynamic methods.

-

Principle: The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system is measured.

-

Apparatus: A temperature-controlled vessel connected to a pressure measurement device (manometer).

-

General Procedure (Static Method):

-

A small amount of the liquid is placed in a container connected to a vacuum line and a pressure sensor.

-

The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

The container is immersed in a constant-temperature bath.

-

Once thermal equilibrium is reached, the pressure of the vapor is measured. This is repeated at various temperatures to obtain the vapor pressure curve.

-

Determination of Heat Capacity

Heat capacity is a measure of the amount of heat energy required to raise the temperature of a substance by a specific amount.

-

Principle: A known quantity of heat is supplied to a measured mass of the liquid, and the resulting temperature change is recorded.

-

Apparatus: A calorimeter (e.g., a differential scanning calorimeter - DSC), a precision thermometer, and a controlled heat source.

-

General Procedure (using DSC):

-

A small, accurately weighed sample of the liquid is sealed in a sample pan.

-

The pan is placed in the DSC instrument along with an empty reference pan.

-

The sample and reference are heated at a constant rate over a specified temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Measurement of Density and Viscosity

Density and viscosity are fundamental physical properties that are often temperature-dependent.

-

Principle:

-

Density: The mass per unit volume of the substance is determined.

-

Viscosity: The resistance of the fluid to flow is measured.

-

-

Apparatus:

-

Density: Pycnometer or a vibrating tube densimeter.

-

Viscosity: Capillary viscometer (e.g., Ostwald viscometer) or a rotational viscometer.

-

-

General Procedure (using a capillary viscometer):

-

A known volume of the liquid is introduced into the viscometer.

-

The viscometer is placed in a constant-temperature bath until thermal equilibrium is achieved.

-

The liquid is drawn up one arm of the U-tube past an upper calibration mark.

-

The time taken for the liquid to flow between two calibrated marks under the influence of gravity is measured.

-

The kinematic viscosity is calculated from this time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

-

Synthesis of this compound

The most common and versatile method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis .[5] This reaction proceeds via an Sₙ2 mechanism.

Reaction Principle

The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, there are two possible routes:

-

Route A: Sodium pentoxide reacting with 1-bromopropane (B46711).

-

Route B: Sodium propoxide reacting with 1-bromopentane.

Both routes involve a primary alkyl halide, which is ideal for the Sₙ2 reaction, minimizing the competing E2 elimination reaction.

General Experimental Workflow

The following is a generalized workflow for the Williamson ether synthesis:

-

Alkoxide Formation: The alcohol (e.g., 1-pentanol (B3423595) or 1-propanol) is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). This reaction forms the corresponding sodium alkoxide.

-

Nucleophilic Substitution: The alkyl halide (e.g., 1-bromopropane or 1-bromopentane) is added to the solution containing the alkoxide. The reaction mixture is typically heated to facilitate the Sₙ2 reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with water to remove the inorganic byproducts (e.g., sodium bromide) and any unreacted base. The organic layer is then separated, dried, and the this compound is purified by distillation.

Visualizations

Williamson Ether Synthesis Workflow

References

Pentyl Propyl Ether: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for pentyl propyl ether. The information presented is collated from data on structurally similar ethers and established chemical safety principles. All quantitative data is summarized for clarity, and detailed experimental protocols for key safety assessments are described.

Hazard Identification and Classification

This compound is a flammable liquid and may cause irritation to the eyes, skin, and respiratory tract.[1] As with other ethers, there is a potential for the formation of explosive peroxides upon prolonged storage and exposure to air and light.[1][2][3] The toxicological properties of many ethers are not fully investigated, warranting a cautious approach to handling.[1]

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound and its related compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [4][5] |

| Molecular Weight | 130.23 g/mol | [4][6] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 142.2 °C @ 760 mmHg | [4] |

| Melting Point | -94 °C (estimate) | [4] |

| Flash Point | 30.8 °C | [4] |

| Autoignition Temperature | 170 °C (for pentyl ether) | [1] |

| Vapor Pressure | 7.09 mmHg @ 25 °C | [4] |

| Density | 0.78 g/cm³ | [4] |

| Solubility | Slightly soluble in water | [2] |

Flammability Data

| Parameter | Value | Source |

| Flash Point | 30.8 °C | [4] |

| Autoignition Temperature | 170 °C (for pentyl ether) | [1] |

| Lower Explosion Limit | 2.00 vol % (for pentyl ether) | [1] |

| Upper Explosion Limit | 8.00 vol % (for pentyl ether) | [1] |

| NFPA Rating (estimated for pentyl ether) | Health: 1, Flammability: 2, Instability: 0 | [1] |

Toxicological Data

| Exposure Route | Effect | Source |

| Inhalation | May cause respiratory tract irritation. Vapors may cause dizziness or drowsiness. | [1][3] |

| Skin Contact | May cause skin irritation. | [1] |

| Eye Contact | May cause eye irritation, redness, and pain. | [1] |

| Ingestion | May cause irritation of the digestive tract. | [1] |

| Chronic Exposure | No information found. | [1] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 (for pentyl ether). | [1] |

Safe Handling and Storage

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound to determine the appropriate level of PPE. The following are general recommendations.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[1][7][8] |

| Skin Protection | Chemically resistant gloves (e.g., butyl rubber, nitrile rubber with appropriate breakthrough time).[9] Flame retardant and antistatic protective clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[10] |

Engineering Controls

Facilities should be equipped with an eyewash station and a safety shower.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[10]

Handling Procedures

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Work in a well-ventilated area.[1]

Storage Requirements

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents and strong acids.[1]

-

Keep containers tightly closed.

-

On long-term storage, ethers can form explosive peroxides.[1] Containers should be dated upon receipt and periodically tested for the presence of peroxides.

Experimental Protocols

Determination of Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. A standard method for determining the flash point of this compound is the Pensky-Martens Closed-Cup Method (ASTM D93) .

Methodology:

-

A brass test cup is filled with the sample to a specified level.

-

The cup is heated at a slow, constant rate.

-

A stirrer distributes the heat uniformly.

-

An ignition source is directed into the cup at regular intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Peroxide Detection in Ethers

A common qualitative test for the presence of peroxides in ethers involves the use of potassium iodide (KI).

Methodology:

-

Add 1-3 ml of the ether sample to an equal volume of a freshly prepared 10% potassium iodide solution in a test tube.

-

Shake the test tube for one minute.

-

A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides.

-

Alternatively, commercially available peroxide test strips can be used for a semi-quantitative measurement.

Emergency Procedures

First Aid Measures

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[1]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

Fire Fighting Measures

-

Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1]

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[10]

-

Containers may explode when heated.[1]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Eliminate all ignition sources.[11]

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1]

-

Provide ventilation.[1]

-

Avoid runoff into storm sewers and ditches.[1]

Visualizations

Safe Handling Workflow for Ethers

Caption: Workflow for the safe handling of this compound.

Peroxide Formation in Ethers

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. DI-N-PROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C8H18O | CID 140408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propyl tert-pentyl ether | C8H18O | CID 12547560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 9. ehs.utk.edu [ehs.utk.edu]

- 10. fishersci.com [fishersci.com]

- 11. ETHYL PROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Pentyl Propyl Ether and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of pentyl propyl ether and its structural analogs. It covers their synthesis, physicochemical properties, and analytical characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, materials science, and drug development.

Introduction

This compound, a simple aliphatic ether, and its analogs are characterized by an oxygen atom linking two alkyl chains. These compounds are of interest for their solvent properties and as intermediates in organic synthesis. Their utility is dictated by their physicochemical characteristics, such as boiling point, density, and solubility, which are in turn influenced by the nature of the alkyl substituents. This guide will delve into the synthesis of these ethers, present their key properties in a comparative format, and provide detailed experimental protocols for their preparation and analysis.

Synthesis of this compound and Its Analogs

The most common and versatile method for the synthesis of both symmetrical and unsymmetrical ethers, including this compound and its analogs, is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[1][2]

The general mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. For the synthesis of an unsymmetrical ether like this compound, there are two possible combinations of reactants. The preferred route typically involves the less sterically hindered alkyl halide to maximize the efficiency of the SN2 reaction and minimize competing elimination reactions.[3]

General Synthetic Workflow

The synthesis of this compound and its analogs via the Williamson ether synthesis can be conceptualized through the following workflow:

References

The Discovery and History of Pentyl Propyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl propyl ether, systematically named 1-propoxypentane, is a simple aliphatic ether. Like many ethers, its history is intrinsically linked to the development of synthetic organic chemistry in the 19th century. This technical guide provides an in-depth exploration of the discovery, synthesis, properties, and potential applications of this compound, with a focus on information relevant to professionals in research and drug development. While the specific first synthesis of this compound is not prominently documented in historical records, its preparation falls under the umbrella of one of the most significant reactions in organic chemistry: the Williamson ether synthesis.

Historical Context: The Dawn of Ether Synthesis

The synthesis of ethers was a pivotal development in early organic chemistry. Before the mid-19th century, the prevailing "vital force" theory suggested that organic compounds could only be produced by living organisms. This idea was challenged by discoveries like Friedrich Wöhler's synthesis of urea (B33335) in 1828.[1] The ability to create organic molecules, such as ethers, from simpler, non-living starting materials marked a turning point for the field.

The most versatile and enduring method for ether synthesis was developed by British chemist Alexander William Williamson in 1850.[2][3][4][5] His work not only provided a general method for preparing symmetrical and unsymmetrical ethers but also was crucial in establishing the correct structural theory for ethers and alcohols, proposing that they could be considered as derivatives of the "water type," where hydrogen atoms are replaced by alkyl groups.[6][7] Williamson's accidental discovery came while attempting to synthesize a new alcohol; instead, he produced diethyl ether by reacting potassium ethoxide with ethyl iodide, providing a novel alkaline route to these compounds.[8][9]

Synthesis of this compound

The primary and most adaptable method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile and attacks an alkyl halide, displacing the halide leaving group.[2][3][4]

Logical Workflow for Williamson Ether Synthesis of this compound

Caption: General workflow for the synthesis of this compound via the Williamson ether synthesis.

Synthetic Pathways

There are two primary pathways for the synthesis of this compound using the Williamson method:

-

Route A: The reaction of sodium pentoxide with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

-

Route B: The reaction of sodium propoxide with a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane).

Both routes involve a primary alkyl halide, which is ideal for the SN2 reaction, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions.[2][4]

Signaling Pathway of the SN2 Mechanism

Caption: The SN2 mechanism for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Route A)

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

-

Pentan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pentan-1-ol (1 equivalent). Anhydrous THF is then added to dissolve the alcohol. Sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium pentoxide.

-

SN2 Reaction: The reaction mixture is cooled to 0 °C, and 1-bromopropane (1.1 equivalents) is added dropwise via a syringe. The reaction is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation to yield the pure product.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

Table 1: Identification and Molar Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-propoxypentane | [10] |

| Molecular Formula | C₈H₁₈O | [10] |

| Molecular Weight | 130.23 g/mol | [10] |

| CAS Number | 18641-82-2 | [10] |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Unit | Reference(s) |

| Physical State (at 25°C) | Liquid | - | [11] |

| Boiling Point | 130-132 | °C | [11] |

| Melting Point | ~ -71 | °C | [11] |

| Density | ~ 0.8 | g/cm³ | [11] |

| Vapor Pressure (at 25°C) | 7.09 | mmHg | [11] |

| Refractive Index | 1.3961 | - | [11] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -88.52 | kJ/mol | [11] |

| Standard Enthalpy of Formation (ΔfH° gas) | -340.67 | kJ/mol | [11] |

| Enthalpy of Vaporization (ΔvapH°) | 42.81 | kJ/mol | [11] |

Table 3: Solubility Properties

| Property | Value | Unit | Reference(s) |

| Log10 Water Solubility | -2.26 | - | [11] |

| Log P (octanol/water) | 2.603 | - | [11] |

Spectroscopic Data

Characterization of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the pentyl and propyl chains, with distinct chemical shifts for the protons on the carbons adjacent to the ether oxygen.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (130.23 g/mol ).

Applications

While specific, large-scale industrial or pharmaceutical applications of this compound are not widely documented, its properties are characteristic of aliphatic ethers, suggesting potential uses in several areas.

Potential as a Solvent

Aliphatic ethers are generally good solvents for a wide range of nonpolar and slightly polar organic compounds due to their relatively low polarity and ability to form hydrogen bonds with protic solutes. Their low reactivity makes them suitable as reaction media for many organic transformations. Given its physical properties, this compound could serve as a solvent in organic synthesis.[12] In the pharmaceutical industry, ethers are used in extraction, purification, and as reaction solvents.[13][14][15]

Role in Drug Development

The ether functional group is present in numerous pharmaceutical compounds. While there is no specific evidence of this compound being a key component in drug development, its synthesis via the Williamson ether synthesis is a fundamental reaction taught and utilized in the preparation of more complex molecules that may have pharmaceutical applications. The relative inertness of the ether linkage is a desirable feature in many drug molecules.

Conclusion

This compound, while not a widely known compound, serves as an excellent example of a simple aliphatic ether whose existence is owed to the foundational principles of organic synthesis developed in the 19th century. The Williamson ether synthesis remains a robust and versatile method for its preparation. Its physicochemical properties are well-characterized and suggest its potential as a solvent in organic synthesis. For researchers and professionals in drug development, an understanding of the synthesis and properties of simple ethers like this compound is fundamental to the design and synthesis of more complex and potentially bioactive molecules. Further research could explore niche applications for this compound based on its specific physical and chemical characteristics.

References

- 1. 1.2. History | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. chemical history of ether [ursula.chem.yale.edu]

- 7. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 8. Williamson [web.lemoyne.edu]

- 9. elsevier.es [elsevier.es]

- 10. This compound | C8H18O | CID 140408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound (18641-82-2) for sale [vulcanchem.com]

- 12. CAS 693-65-2: Pentyl ether | CymitQuimica [cymitquimica.com]

- 13. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 14. globalpharmatek.com [globalpharmatek.com]

- 15. scispace.com [scispace.com]